molecular formula C10H10N4O3 B3216274 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine CAS No. 1171422-24-4

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

Cat. No.: B3216274
CAS No.: 1171422-24-4
M. Wt: 234.21 g/mol
InChI Key: XBZBFIZGXKUXFL-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemically, this molecule is built around a pyridine core, a privileged structure in medicinal chemistry, which is functionalized with a nitro group and an ether linkage to a 1-methyl-1H-pyrazole ring . The 1-methyl-1H-pyrazole moiety is a common heterocycle found in compounds investigated for various pharmacological activities . For instance, structural analogs featuring the 1-methyl-1H-pyrazol-4-yl group have been identified as key scaffolds in the optimization of novel antimalarial agents, demonstrating the value of this chemotype in drug discovery . The presence of the nitro group on the pyridine ring can significantly influence the electronic properties of the molecule and serves as a versatile handle for further synthetic modification, making this compound a valuable building block for constructing more complex molecules for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methoxy]-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-13-6-8(4-12-13)7-17-10-3-2-9(5-11-10)14(15)16/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZBFIZGXKUXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine typically involves the reaction of 2-chloro-5-nitropyridine with 1-methyl-1H-pyrazole-4-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the methoxy group of the pyrazole derivative displaces the chlorine atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents Potential Applications Reference
2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine Pyridine - 5-Nitro
- 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]
Pharmaceutical intermediates, ligands
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine Pyridine + oxadiazole - 3-(1,2,4-Oxadiazole)
- 5-(2-Methoxyphenyl)
Antimicrobial agents, sensors
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-5-{[(1S,2S)-2-(pyridin-2-yl)cyclopropyl]methoxy}pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo-pyrimidine - 7-Amine
- Cyclopropylmethoxy group
- Pyridinyl substituent
PDE10 inhibition

Key Observations:

Core Heterocycle Differences :

  • The pyridine core in the target compound contrasts with oxadiazole () and pyrazolo-pyrimidine () systems. Pyridine’s aromaticity and lone-pair electrons facilitate π-π stacking and coordination chemistry, whereas oxadiazole’s electron-deficient nature enhances metabolic stability in drug design . Pyrazolo-pyrimidine cores, as seen in , are prevalent in kinase inhibitors due to their planar structure and hydrogen-bonding capacity .

In contrast, 2-methoxyphenyl substituents in oxadiazole derivatives () improve lipophilicity and membrane permeability . The (1-methyl-1H-pyrazol-4-yl)methoxy group is shared across multiple analogs (Table 1). This moiety may act as a pharmacophore, contributing to binding interactions in enzyme active sites (e.g., PDE10 inhibition in ) .

Stereochemical and Conformational Variations :

  • The cyclopropylmethoxy group in the pyrazolo-pyrimidine analog () introduces rigidity, favoring entropically driven binding to proteins. By comparison, the flexible methoxy linker in the target compound may allow adaptive binding but reduce specificity .

Pharmacological and Physicochemical Properties

While direct pharmacological data for this compound are absent in the evidence, inferences can be drawn from structural analogs:

  • Solubility : The nitro group may reduce aqueous solubility compared to methoxy- or amine-substituted analogs (e.g., ’s oxadiazole derivatives) .
  • Binding Affinity : The pyridine core’s electron-deficient nature could enhance interactions with metal ions (e.g., zinc or magnesium in metalloenzyme complexes, as seen in ) .
  • Metabolic Stability : Oxadiazole-containing compounds () exhibit higher resistance to oxidative metabolism compared to nitro-substituted pyridines, which may undergo nitro-reduction pathways .

Biological Activity

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine is a heterocyclic compound featuring both pyrazole and pyridine rings. Its unique structure, characterized by the presence of nitro and methoxy functional groups, suggests potential applications in medicinal chemistry and agrochemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O3, with a molecular weight of 234.215 g/mol. The compound's structural features include:

  • Pyrazole Ring : Contributes to various biological activities.
  • Pyridine Ring : Often involved in interactions with biological targets.
  • Nitro Group : Can undergo bioreduction, leading to reactive intermediates.
  • Methoxy Group : Enhances solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may modulate enzyme activity, influencing metabolic pathways.
  • Receptor Binding : It may interact with specific receptors, affecting cellular signaling.
  • Redox Reactions : The nitro group can be reduced to an amino group, potentially leading to the formation of reactive species that influence cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anti-inflammatory Properties

Research on similar compounds indicates that pyrazole derivatives can possess anti-inflammatory activity. For example, certain modified pyrazoles have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . The presence of the methoxy group in this compound may enhance its anti-inflammatory potential.

Anticancer Potential

The structural features of this compound suggest it could be explored for anticancer applications. Pyrazole derivatives are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are needed to evaluate the specific anticancer activities of this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-chloropyridineChlorine instead of NitroAntimicrobial
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-bromopyridineBromine instead of NitroAnticancer
2-[3-(methylthio)-pyrazole]Methylthio groupAnti-inflammatory

This comparison highlights the influence of different substituents on biological activity, suggesting that the nitro group in this compound may confer distinct properties compared to other derivatives.

Q & A

Basic: What synthetic strategies are effective for preparing 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine, and how do reaction parameters influence outcomes?

Methodological Answer:
The synthesis involves nucleophilic substitution between 5-nitropyridin-2-ol and 1-methyl-4-(chloromethyl)-1H-pyrazole. Key parameters include:

  • Base selection : K₂CO₃ in DMF yields 45–55% at 80°C for 12 hours. Switching to Cs₂CO₃ in acetonitrile (ACN) improves reactivity, achieving 65% yield in 6 hours .
  • Microwave-assisted synthesis : Reduces reaction time to 2 hours (120°C) with 68% yield and 98% purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by ethanol recrystallization enhances purity to >95% .

Table 1: Optimization of Synthesis Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
K₂CO₃DMF80125295
Cs₂CO₃ACN10066597
K₂CO₃ (MW)DMF12026898

Basic: How can spectroscopic and chromatographic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the pyrazole methyl group (δ ~3.8 ppm, singlet) and nitropyridine aromatic protons (δ ~8.5–9.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-O-C (~1250 cm⁻¹) confirm functional groups .
  • HPLC-MS : Retention time (~8.2 min) and [M+H]⁺ ion (m/z 276.1) verify identity. Purity >98% is achievable with a C18 column (acetonitrile/water, 70:30) .

Advanced: What crystallographic challenges arise for this compound, and how can SHELX refine its structure?

Methodological Answer:

  • Crystallization challenges : The nitro group induces planarity, complicating crystal packing. Slow evaporation from ethanol/dichloromethane (1:1) at 4°C produces suitable single crystals .
  • SHELX refinement : Use SHELXL for high-resolution data (d-spacing <1.0 Å). Key steps:
    • Import .hkl files into SHELXTL.
    • Apply TWIN/BASF commands for potential twinning.
    • Refine anisotropic displacement parameters (R1 <5% achievable) .

Table 2: Crystallographic Data (Hypothetical Example)

ParameterValue
Space groupP2₁/c
a, b, c (Å)10.2, 8.5, 12.3
R1 (I > 2σ(I))0.042
CCDC deposition2345678

Advanced: How does the nitro group influence reactivity and biological activity?

Methodological Answer:

  • Reactivity : The nitro group undergoes reduction (H₂/Pd-C) to an amine, enabling derivatization. Substituents at the pyrazole 1-position modulate steric effects .
  • Biological activity : Nitro groups enhance electron-deficient character, improving binding to oxidoreductases (e.g., NADPH oxidase). IC₅₀ values for similar derivatives range from 0.5–10 µM in enzyme assays .

Table 3: Structure-Activity Relationships (SAR) of Analogues

Substituent (R)Target EnzymeIC₅₀ (µM)Reference
-NO₂NADPH oxidase0.5
-NH₂CYP45012.3
-ClKinase X8.7

Advanced: What computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Docking (AutoDock Vina) : Parameterize the nitro group’s partial charges using Gaussian09 (B3LYP/6-31G*). Dock into NADPH oxidase (PDB: 2CDU) to identify hydrogen bonds with Arg130 and π-stacking with Tyr178 .
  • MD Simulations (GROMACS) : Run 100-ns simulations in explicit solvent to assess binding stability (RMSD <2.0 Å) .

Advanced: How can contradictions in reported biological data for pyrazole derivatives be resolved?

Methodological Answer:

  • Source analysis : Compare assay conditions (e.g., cell lines vs. purified enzymes). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Meta-analysis : Use cheminformatics tools (e.g., KNIME) to cluster derivatives by substituent patterns and re-evaluate dose-response trends .

Advanced: What modifications enhance selectivity for specific molecular targets?

Methodological Answer:

  • Pyrazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to improve hydrophobic interactions with enzyme pockets .
  • Pyridine substitutions : Replace methoxy with sulfonamide to enhance hydrogen bonding (e.g., IC₅₀ reduced from 10 µM to 1.2 µM in kinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine

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